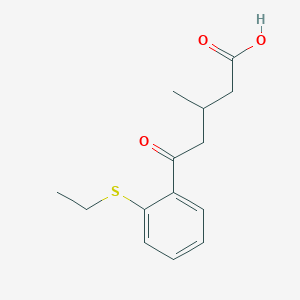

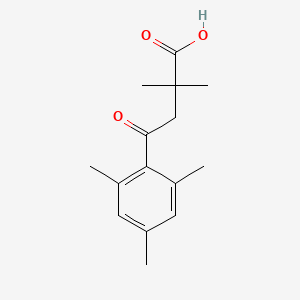

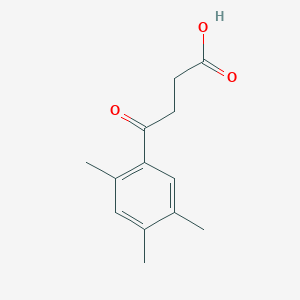

Ethyl 6-(2-methylphenyl)-6-oxohexanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(2-methylphenyl)-6-oxohexanoate, also known as ethyl 2-methylphenyl hexanoate, is a synthetic compound used in various scientific research applications. It is a white crystalline solid with a molecular weight of 224.28 g/mol. It is soluble in ethanol and insoluble in water. It is an important intermediate in the synthesis of a variety of compounds, including drugs, fragrances, and flavorings.

Scientific Research Applications

Synthesis of Key Compounds in Biotin (Vitamin H) Synthesis

Ethyl 6-(2-methylphenyl)-6-oxohexanoate has been utilized in the regioselective chlorination of a methyl group in 6-(5-methyl-2-oxo-4-imidazolin-4-yl)-6-oxohexanoic acid ethyl ester. This process is significant for the synthesis of key compounds in biotin (vitamin H) production. The chlorination is performed using sulfuryl chloride in methylene chloride, marking a novel approach in the synthesis of vitamin H components (Zav’yalov et al., 2006).

Precursor in Statin Synthesis

The compound also plays a role in the synthesis of statin precursors, specifically ethyl (5S)‐5,6‐Isopropylidenedioxy‐3‐oxohexanoate. This precursor is crucial for developing pharmacologically important statins, and the synthesis starts from (S)-malic acid. The process includes the 2-C chain elongation of ester using the lithium enolate of tert-butyl acetate. The stereoselectivity and the catalytic hydrogenation of β-keto ester to ethyl (5S)-5,6-(isopropylidenedioxy)-3-hydrohyhexanoate have been a focus of research (Tararov et al., 2006).

Role in Alkylation Reactions

Another application of this compound is in the alkylation of active methylene compounds. The compound is involved in reactions with alcohols and ethyl cyanoacetate to give alkylated products. This process showcases the compound's utility in organic synthesis, specifically in the formation of various alkylated products (Kurihara et al., 1981).

Synthesis of Fluorescent Probes

This compound has also been used in the synthesis of methyl 6-(6-methoxy-2-naphthyl)-6-oxohexanoate, which exhibits anti-inflammatory properties and serves as a fluorescent probe. This application is significant in studying the polarity of lipid bilayers in biological membranes (Balo et al., 2000).

Enantioselective Reductions

The compound has been a focus in the study of enantioselective reductions with bakers' yeast. These reductions influence the production of various esters and alcohols, as seen in the synthesis of (R)-(+)-α-lipoic acid, a cofactor in the biochemical decarboxylation of α-keto acids (Gopalan & Jacobs, 1990).

properties

IUPAC Name |

ethyl 6-(2-methylphenyl)-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-3-18-15(17)11-7-6-10-14(16)13-9-5-4-8-12(13)2/h4-5,8-9H,3,6-7,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DINXZMGHCUTELA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC=CC=C1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645544 |

Source

|

| Record name | Ethyl 6-(2-methylphenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898751-38-7 |

Source

|

| Record name | Ethyl 6-(2-methylphenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Dimethyl-4-[2-(methylthio)phenyl]-4-oxobutyric acid](/img/structure/B1325807.png)

![5-[3-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325811.png)

![2,2-Dimethyl-4-[4-(N,N-dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1325812.png)